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molecular formula C6H3Cl2NO3 B042031 4,5-Dichloro-2-nitrophenol CAS No. 39224-65-2

4,5-Dichloro-2-nitrophenol

Cat. No. B042031
M. Wt: 208 g/mol
InChI Key: CEFFUJIHZMPDID-UHFFFAOYSA-N
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Patent
US04180572

Procedure details

6-chloro-2-nitrophenol (12A) was prepared by treating 2-chlorophenol with nitric acid according to the procedure described for preparing 9A, in Example 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[N+:9]([O-])([OH:11])=[O:10].ClC1C=C(O)C([N+]([O-])=O)=CC=1Cl>>[Cl:1][C:2]1[C:3]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1Cl)[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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